Diisoamyl adipate

Description

Historical Trajectories and Evolution of Adipate (B1204190) Ester Research

The study of adipate esters is intrinsically linked to the rise of the polymer industry. Initially, research focused on synthesizing these compounds through conventional chemical means, typically involving the esterification of adipic acid with various alcohols at high temperatures using metal or chemical catalysts. google.com This process, while effective, often led to undesirable side reactions and the degradation of the esters. google.com

A significant evolution in adipate ester research has been the shift towards more sustainable and efficient synthesis methods. Biocatalysis, employing enzymes such as immobilized lipases (e.g., Novozym 435 and Lipozyme IM), has emerged as a prominent alternative. researchgate.net Enzymatic synthesis offers milder reaction conditions, which helps prevent the degradation of the final product and aligns with the principles of green chemistry. google.com Research has demonstrated the efficacy of lipases from Candida antarctica (Novozym 435) and Rhizomucor miehei (Lipozyme IM) in the alcoholysis of dimethyl adipate and the direct esterification of adipic acid. researchgate.netacs.org This evolution from high-temperature chemical catalysis to enzyme-mediated synthesis marks a critical trajectory in producing high-purity adipate esters for various industrial applications. google.com

Foundational Principles and Contemporary Significance of Diisoamyl Adipate in Chemical Science

This compound is chemically defined as the bis(3-methylbutyl) ester of hexanedioic acid. Its molecular structure, consisting of a central six-carbon dicarboxylic acid backbone flanked by two isoamyl alcohol ester groups, dictates its physicochemical properties. These properties, such as good thermal stability, low volatility, and high biodegradability, are characteristic of many adipate esters and make them valuable in numerous applications. google.com

The contemporary significance of this compound lies primarily in its role as a plasticizer, particularly for polymers like polyvinyl chloride (PVC). wsdchemical.comgst-chem.com Plasticizers are additives that increase the flexibility, workability, and durability of a material. Adipate esters, in general, are known for imparting excellent low-temperature performance, preventing materials from becoming brittle in cold environments. wsdchemical.comgst-chem.com This makes compounds like this compound crucial for applications in wire and cable insulation, automotive components, and food packaging films. wsdchemical.com Its compatibility with various resins and its ability to reduce the melt viscosity of polymers also improve processing efficiency. wsdchemical.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | bis(3-methylbutyl) hexanedioate nih.gov |

| Synonyms | Diisopentyl adipate, Adipic acid diisopentyl ester nih.gov |

| CAS Number | 6624-70-0 nih.gov |

| Molecular Formula | C₁₆H₃₀O₄ nih.gov |

| Molecular Weight | 286.41 g/mol nih.gov |

Methodological Paradigms in this compound Investigation

The investigation and characterization of this compound rely on a suite of modern analytical techniques. These methods are essential for quality control during synthesis, for studying its behavior in polymer matrices, and for environmental and safety assessments.

Chromatographic techniques are central to the analysis of adipate esters. researchgate.net Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used method for the separation, identification, and quantification of adipate plasticizers, even in complex matrices like food products. nih.govresearchgate.net The coupling of gas chromatography for separation with mass spectrometry for detection provides high sensitivity and specificity. nih.gov High-Performance Liquid Chromatography (HPLC) is another common technique employed for analyzing esters. researchgate.netcdc.gov

For structural elucidation and confirmation, spectroscopic methods are indispensable. The PubChem database entry for this compound lists reference spectra, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹³C NMR spectra are used to determine the carbon framework of the molecule. nih.gov

Mass Spectrometry (MS) : Provides information on the mass-to-charge ratio, confirming the molecular weight and fragmentation patterns. nih.gov

Raman Spectroscopy : Offers insights into the vibrational modes of the molecule, serving as a structural fingerprint. nih.gov

These analytical paradigms allow researchers to verify the purity of synthesized this compound, study its degradation pathways, and quantify its migration from materials like food packaging. nih.gov

Table 2: Key Analytical Methods for this compound

| Analytical Technique | Application in this compound Research |

|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation, identification, and quantification in various samples (e.g., polymer matrices, environmental samples). nih.govresearchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Separation and analysis, particularly for less volatile compounds or as an alternative to GC. researchgate.netcdc.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the precise chemical structure and confirmation of synthesis. nih.gov |

| Raman Spectroscopy | Structural characterization and material identification. nih.gov |

| Solid Phase Extraction (SPE) | Sample pretreatment and cleanup to isolate adipates from complex matrices before instrumental analysis. nih.gov |

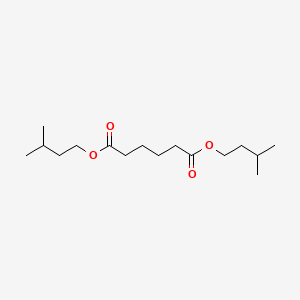

Structure

2D Structure

3D Structure

Properties

CAS No. |

6624-70-0 |

|---|---|

Molecular Formula |

C16H30O4 |

Molecular Weight |

286.41 g/mol |

IUPAC Name |

bis(3-methylbutyl) hexanedioate |

InChI |

InChI=1S/C16H30O4/c1-13(2)9-11-19-15(17)7-5-6-8-16(18)20-12-10-14(3)4/h13-14H,5-12H2,1-4H3 |

InChI Key |

HIEOGLNFUKBFCF-UHFFFAOYSA-N |

SMILES |

CC(C)CCOC(=O)CCCCC(=O)OCCC(C)C |

Canonical SMILES |

CC(C)CCOC(=O)CCCCC(=O)OCCC(C)C |

Other CAS No. |

6624-70-0 |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization for Diisoamyl Adipate Production

Esterification Pathways and Reaction Kinetics for Adipate (B1204190) Synthesis

The direct esterification of adipic acid with isoamyl alcohol is a fundamental approach to synthesizing diisoamyl adipate. This process is an equilibrium reaction, necessitating strategies to drive the reaction towards product formation.

Direct esterification typically employs acid catalysts to accelerate the reaction rate. Traditional homogeneous acid catalysts, such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH), are effective but can lead to corrosion and separation challenges masterorganicchemistry.commdpi.commasterorganicchemistry.comacs.org. To address these issues, heterogeneous solid acid catalysts have gained prominence.

Solid Acid Catalysts: Ion-exchange resins like Amberlyst 15 have been successfully used for the esterification of adipic acid with methanol (B129727), demonstrating good catalytic activity and allowing for easier separation and recycling acs.orgresearchgate.netsphinxsai.com. Similarly, metal oxides such as sulfated zirconia, alumina, and titania, along with their modified forms, have shown catalytic activity in the esterification of isoamyl alcohol with various carboxylic acids, including the formation of isoamyl propionate (B1217596) niscpr.res.in. The efficiency of these solid acids is often linked to their surface acidity, area, and textural properties niscpr.res.in.

Novel Heterogeneous Catalysts: Bifunctional heterogeneous catalysts, such as zirconia-supported rhenium oxide (ReOx/ZrO₂) combined with palladium on carbon (Pd/C), have been explored for the conversion of mucic acid to adipates, achieving good yields and demonstrating potential for novel catalytic pathways applicable to adipate ester synthesis rsc.orgtandfonline.com. Furthermore, chelated titanium adipate has been developed as a recyclable heterogeneous catalyst for ester-exchange reactions, offering environmental benefits and energy savings in the synthesis of diisooctyl adipate rsc.org.

Reaction Conditions and Kinetics: The esterification of adipic acid is an equilibrium-limited reaction. To maximize conversion, strategies include using a significant excess of alcohol or efficiently removing the water by-product, often through azeotropic distillation masterorganicchemistry.comacs.org. Kinetic studies on adipic acid esterification with methanol over Amberlyst 15 indicate that reaction temperature, alcohol-to-acid molar ratio, and catalyst loading are critical parameters influencing reaction rates and equilibrium conversions sphinxsai.com. For instance, increasing the temperature and the alcohol-to-acid ratio generally favors higher conversions mdpi.comsphinxsai.com.

Transesterification offers an alternative route where an existing adipate ester, such as dimethyl adipate (DMA), reacts with isoamyl alcohol to form this compound, releasing methanol as a by-product. This method can be advantageous if DMA is readily available or can be produced efficiently.

Catalytic Transesterification: Similar to direct esterification, transesterification reactions can be catalyzed by acids, bases, or enzymes. Titanium-based catalysts, like chelated titanium adipate, have proven effective in ester-exchange reactions, facilitating the synthesis of diisooctyl adipate from dimethyl adipate and isooctanol rsc.org. This approach highlights the potential for using dimethyl adipate and isoamyl alcohol with such catalysts to produce this compound.

Precursor Availability: Dimethyl adipate is a common intermediate and can be synthesized via the esterification of adipic acid with methanol researchgate.netsphinxsai.com. The subsequent transesterification with isoamyl alcohol then yields the desired this compound.

Enzymatic synthesis, primarily using lipases, represents a highly selective and environmentally friendly method for producing adipate esters, including this compound. These biocatalysts operate under mild conditions, minimizing side reactions and degradation.

Lipase (B570770) Catalysis: Immobilized lipases, such as Candida antarctica lipase B (e.g., Novozym 435) and Rhizomucor miehei lipase (e.g., Lipozyme RM IM), are highly effective catalysts for the esterification of adipic acid with various alcohols, including isoamyl alcohol mdpi.combiorxiv.orgresearchgate.netgoogle.commdpi.comnih.gov. Studies on the enzymatic synthesis of di(2-ethylhexyl) adipate have shown that immobilized lipases can achieve nearly 100% conversion under optimized conditions, such as mild temperatures (e.g., 50 °C) and reduced pressure, which helps to shift the reaction equilibrium mdpi.combiorxiv.org.

Reaction Conditions for Enzymatic Synthesis: Enzymatic esterification of adipic acid with isoamyl alcohol can be conducted efficiently in solvent-free systems, which significantly enhances sustainability and simplifies downstream processing biorxiv.orgresearchgate.net. Applying vacuum can further improve yields by facilitating the removal of water biorxiv.org. While direct studies on this compound using isoamyl alcohol are less prevalent than for other alcohols like 2-ethylhexanol, the principles and high efficiencies observed for similar adipate esters strongly suggest their applicability to this compound synthesis mdpi.combiorxiv.orgmdpi.com. For instance, enzymatic transesterification of oils with isoamyl alcohol has been successfully demonstrated nih.gov.

Sustainable and Green Chemistry Innovations in this compound Synthesis

The drive towards sustainable chemical production has spurred innovations in this compound synthesis, focusing on reducing environmental impact through greener methodologies.

The elimination or significant reduction of organic solvents is a cornerstone of green chemistry. Solvent-free synthesis offers several advantages, including reduced waste generation, lower energy consumption for solvent recovery, and simplified product isolation.

Enzymatic Solvent-Free Synthesis: Immobilized lipases are particularly well-suited for solvent-free esterification reactions. This approach has been shown to achieve high conversions and yields for adipate esters, often exceeding 95% biorxiv.orgresearchgate.net. The use of vacuum in solvent-free enzymatic systems can further optimize the process by continuously removing water, thereby driving the esterification equilibrium towards completion biorxiv.org.

Direct Esterification in Molten State: In some instances, the carboxylic acid itself can act as a solvent and catalyst at elevated temperatures. For example, adipic acid, when heated above its melting point, can catalyze its own esterification with cellulose (B213188) in a solvent-free manner rsc.org. While this specific example involves cellulose, the principle of using the reactant as a catalyst in a molten state could be explored for other esterification reactions, provided suitable conditions can be found for adipic acid and isoamyl alcohol.

The development of novel catalytic systems, both biocatalytic and heterogeneous, is crucial for enhancing the sustainability and efficiency of this compound production.

Advanced Biocatalysis: Beyond traditional immobilized lipases, research is exploring engineered enzymes and whole-cell biocatalysts for more sustainable production of adipic acid precursors and esters researchgate.netfrontiersin.org. The use of enzymes in novel reaction media, such as ionic liquids or deep eutectic solvents (DESs), is also being investigated to improve substrate solubility and enzyme activity, although careful selection of the solvent system is required to avoid enzyme inactivation nih.govrsc.org.

Innovative Heterogeneous Catalysis: The development of highly active, selective, and recyclable heterogeneous catalysts is a key area of innovation. This includes advanced solid acids, metal-supported catalysts, and bifunctional catalytic systems. For example, the use of rhenium-based catalysts supported on carbon or metal oxides represents a sophisticated approach to deoxygenation and hydrogenation reactions that can lead to adipates from biomass-derived precursors rsc.orgtandfonline.com. Similarly, the development of recyclable titanium adipate catalysts for ester exchange reactions offers a greener alternative to conventional homogeneous catalysts rsc.org.

Intensified Reaction Technologies (e.g., Microwave-Assisted Synthesis)

Traditional esterification processes often rely on prolonged reaction times and high temperatures, which can lead to side reactions and energy inefficiency. Intensified reaction technologies, such as microwave-assisted synthesis, offer a promising alternative for accelerating esterification reactions and improving yields. Microwaves can significantly reduce reaction times by efficiently and selectively heating the reaction mixture, often leading to higher product yields and purities compared to conventional heating methods.

Research into microwave-assisted synthesis for adipate esters, while not always specifically detailing this compound, demonstrates its potential. For instance, microwave irradiation has been shown to speed up polycondensation reactions, including those involving adipoyl chloride, by factors of up to five times compared to thermal heating, achieving high yields (e.g., 95%) in mere minutes researchgate.net. Similarly, other esterification reactions have reported dramatic reductions in reaction times, from hours to minutes, with comparable or even improved yields when using microwave irradiation acs.orgmdpi.com. This rapid heating capability can overcome the limitations of conventional heating, leading to more energy-efficient and faster production cycles for adipate esters.

Separation and Purification Strategies for High-Purity this compound

Achieving high purity this compound is crucial for its intended applications. Several advanced separation and purification techniques are employed to isolate the desired product from unreacted starting materials, catalysts, and by-products.

Advanced Distillation and Chromatographic Separation Techniques

Distillation remains a cornerstone for purifying esters, particularly when dealing with compounds of varying volatilities. For this compound, vacuum distillation is often employed due to its relatively high boiling point, which can prevent thermal degradation. Patents describe multi-stage distillation processes to achieve high purity. For example, dimethyl adipate, a related ester, is purified by introducing it into a secondary distillation column operating under vacuum pressures of 20 to 180 mmHg and temperatures of 150 to 185 °C to achieve purities of 99.5% or more google.com. This suggests that similar vacuum distillation strategies, potentially with multiple stages, would be effective for this compound.

Chromatographic techniques, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), are powerful tools for analytical separation and can also be adapted for preparative purification of esters, especially for achieving very high purities or separating closely related compounds solubilityofthings.comnih.gov. While typically used for analysis, preparative chromatography can be scaled up for purification, offering high resolution based on differences in polarity or molecular size cytivalifesciences.com. For instance, analytical methods for adipate esters often employ GC with photoionization detection (PID) for quantification azdeq.gov.

Membrane-Based Separation Processes

Membrane technologies offer innovative approaches to separation and purification. Pervaporation, for example, is a membrane process used for separating liquid mixtures by partial vaporization through a dense membrane pjoes.com. It has been successfully applied to shift esterification reaction equilibria by selectively removing water, a common by-product, thereby increasing ester yield pjoes.commdpi.comnih.gov. Industrial plants have utilized pervaporation for ester synthesis since the early 1990s pjoes.com. For instance, pervaporation can be coupled with esterification reactors to continuously remove water, driving the reaction towards completion and potentially reducing the need for downstream purification steps like azeotropic distillation mdpi.com.

Other membrane processes, such as nanofiltration or ultrafiltration, might also find applications in specific stages of adipate ester production or purification, particularly in removing catalysts or separating larger molecular weight impurities rsc.org.

Process Engineering Considerations and Scale-Up Methodologies in Adipate Manufacturing

Reactor Design: For esterification reactions, continuous flow reactors such as plug-flow reactors (PFRs) or continuously stirred tank reactors (CSTRs) are often preferred over batch reactors for large-scale production due to better control over reaction conditions and higher throughput blogspot.com. The choice of reactor depends on the reaction kinetics, thermodynamics, and desired conversion. For instance, a tubular plug-flow reactor might be chosen to maximize conversion while allowing for efficient heat exchange blogspot.com.

Catalyst Management: The selection and management of catalysts are critical. Solid catalysts, such as ion-exchange resins or heterogeneous catalysts like fly ash, offer advantages in terms of separation and recyclability compared to homogeneous catalysts researchgate.netresearchgate.netcsic.es. For example, fly ash has been demonstrated as an effective catalyst for dimethyl adipate synthesis, with good recyclability over multiple cycles researchgate.net. Optimizing catalyst dosage and ensuring its stability and reusability are key aspects of process design nih.govresearchgate.net.

Process Intensification and Optimization: Integrating reaction and separation steps, as seen in reactive distillation or pervaporation membrane reactors, can significantly enhance process efficiency pjoes.commdpi.comresearchgate.netacs.org. Process optimization, often guided by statistical methods like Design-Expert software, is crucial for identifying optimal operating parameters such as temperature, pressure, reactant ratios, and catalyst loading to maximize yield and purity while minimizing costs and waste nih.govnih.gov.

Scale-Up Challenges: Scaling up involves addressing challenges related to heat and mass transfer, mixing, and ensuring consistent product quality. Pilot plant studies are essential to validate process designs and gather data for full-scale implementation csic.esacs.org. For instance, a process developed for dimethyl adipate was successfully scaled up to a 40 mol batch size in a 25 L reactor, demonstrating the feasibility of larger-scale operations acs.org.

Advanced Analytical Characterization Techniques for Diisoamyl Adipate

Spectroscopic Methodologies for Molecular Structure Elucidation and Confirmation

Spectroscopic techniques provide fundamental insights into the molecular structure and functional groups present in Diisoamyl adipate (B1204190). By analyzing the interaction of electromagnetic radiation with the molecule, these methods confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Shift Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. In ¹H NMR, the chemical environment of each proton influences its resonance frequency, resulting in characteristic chemical shifts (δ) measured in parts per million (ppm) relative to a standard like tetramethylsilane (B1202638) (TMS) youtube.comlibretexts.org. For Diisoamyl adipate, which has the structure (CH₃)₂CHCH₂CH₂-O-CO-(CH₂)₄-CO-O-CH₂CH₂CH(CH₃)₂, distinct signals are expected for the various types of protons:

Terminal methyl protons ((CH₃)₂CH-) : These protons are expected to appear as a doublet around 0.9 ppm due to coupling with the adjacent methine proton chemicalbook.com.

Methine proton ((CH₃)₂CH-) : The proton attached to the carbon bearing two methyl groups is anticipated to resonate as a septet or multiplet around 1.6 ppm, influenced by coupling with the six methyl protons chemicalbook.com.

Methylene (B1212753) protons adjacent to the methine group (-CH₂CH(CH₃)₂) : These protons are likely to appear as a multiplet in the region of 1.6 ppm chemicalbook.com.

Methylene protons adjacent to the ester oxygen (-O-CH₂CH₂-) : These protons are typically deshielded due to the electronegativity of oxygen, appearing as a triplet around 4.1 ppm chemicalbook.com.

Adipate chain methylene protons (-CO-CH₂- and -CH₂-CH₂-CH₂-) : The protons on the adipate backbone, particularly those adjacent to the carbonyl groups (-CO-CH₂-), are expected to resonate as triplets around 2.3 ppm, while the more central methylene groups (-CH₂-CH₂-CH₂-) will appear as quintets or multiplets around 1.6 ppm chemicalbook.com.

¹³C NMR spectroscopy provides complementary information by revealing signals for each unique carbon atom in the molecule, including the ester carbonyl carbons (typically around 170-175 ppm) and the various aliphatic carbons within the isoamyl and adipate moieties ucl.ac.uk. The specific chemical shifts and integration of these signals allow for unambiguous confirmation of the this compound structure and assessment of its purity by identifying any extraneous signals chemicalbook.comnih.govscielo.br.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Structure Fragment | Expected Chemical Shift (ppm) | Multiplicity |

| Terminal Methyl | (CH₃)₂CH- | ~0.9 | Doublet |

| Methine | (CH₃)₂CH- | ~1.6 | Septet/Multiplet |

| Methylene (adjacent to methine) | -CH₂CH(CH₃)₂ | ~1.6 | Multiplet |

| Methylene (adjacent to ester oxygen) | -O-CH₂CH₂- | ~4.1 | Triplet |

| Adipate Methylene (adjacent to carbonyl) | -CO-CH₂- | ~2.3 | Triplet |

| Adipate Methylene (central) | -CH₂-CH₂-CH₂- | ~1.6 | Quintet |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) spectroscopy and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide a molecular fingerprint based on the vibrational modes of chemical bonds within a molecule adpcollege.ac.inhoriba.comsemanticscholar.org. When a molecule absorbs IR radiation, specific bonds vibrate at characteristic frequencies, leading to absorption bands in the IR spectrum adpcollege.ac.insurendranatheveningcollege.com.

For this compound, key functional groups and their expected vibrational signatures include:

Ester Carbonyl (C=O) Stretching : This is typically a very strong absorption band, appearing in the range of 1735-1750 cm⁻¹ adpcollege.ac.inlibretexts.org.

Ester Carbon-Oxygen (C-O) Stretching : These vibrations usually manifest as strong bands in the fingerprint region, typically between 1150-1250 cm⁻¹ adpcollege.ac.in.

Aliphatic C-H Stretching : Bands associated with the stretching of C-H bonds in the isoamyl and adipate alkyl chains are observed in the region of 2850-2970 cm⁻¹ libretexts.orgnih.gov.

Aliphatic C-H Bending : These vibrations occur in the fingerprint region, generally between 1350-1470 cm⁻¹ adpcollege.ac.in.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group/Bond Type | Characteristic Absorption (cm⁻¹) | Intensity |

| C=O (Ester Carbonyl) | 1735-1750 | Strong |

| C-O (Ester) | 1150-1250 | Strong |

| C-H (Aliphatic Stretch) | 2850-2970 | Med-Strong |

| C-H (Aliphatic Bend) | 1350-1470 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is essential for determining the molecular weight and providing structural information through the analysis of fragmentation patterns fiveable.me. For this compound, the molecular formula C₁₆H₃₀O₄ corresponds to a molecular weight of approximately 286.41 Da uni.lunih.gov. Electron ionization (EI) is a common MS technique that can produce a molecular ion ([M]⁺) peak at m/z 286.41, confirming the molecular weight uni.lulibretexts.org. In addition, protonated ([M+H]⁺ at m/z 287.22) and sodiated ([M+Na]⁺ at m/z 309.20) adducts may also be observed, particularly in soft ionization techniques uni.lu.

Fragmentation patterns in MS provide crucial structural insights. Common fragmentation pathways for esters include:

Alpha-cleavage : Bond cleavage adjacent to the carbonyl group, leading to the formation of stable acylium ions or carbocations fiveable.melibretexts.org.

Ester cleavage (or retro-Diels-Alder like fragmentation) : Cleavage of the C-O bond within the ester linkage.

Alkyl chain fragmentation : Cleavage of C-C bonds within the isoamyl or adipate chains, often resulting in homologous series of ions differing by 14 mass units (corresponding to CH₂) fiveable.melibretexts.org.

By analyzing these fragments, the structure of the isoamyl groups and the adipate backbone can be deduced. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) couple separation with mass analysis, allowing for the identification and quantification of this compound even in complex mixtures nih.govmdpi.com. Tandem mass spectrometry (MS/MS) offers enhanced selectivity and structural detail by fragmenting selected precursor ions lcms.cz.

Chromatographic Separation and Quantitative Determination Methods

Chromatographic techniques are indispensable for separating this compound from other components in a sample and for its quantitative determination.

Gas Chromatography (GC) and Liquid Chromatography (LC) Applications

Gas Chromatography (GC) is highly effective for analyzing volatile and semi-volatile compounds like this compound. The separation is achieved by partitioning the analyte between a gaseous mobile phase (carrier gas, e.g., helium or nitrogen) and a stationary phase within a chromatographic column gentechscientific.com. This compound, with a boiling point of approximately 151-153 °C at 4 mmHg google.com, is sufficiently volatile for GC analysis. Its separation depends on its polarity and volatility relative to other compounds in the sample and the nature of the GC column's stationary phase. GC is widely used for assessing the purity of this compound, with purities exceeding 99% often determined google.comtcichemicals.com.

Liquid Chromatography (LC) , particularly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), is also suitable for this compound analysis. In RP-HPLC, separation is based on the analyte's hydrophobicity, with a non-polar stationary phase and a polar mobile phase (e.g., mixtures of acetonitrile (B52724) or methanol (B129727) with water) sielc.commdpi.com. LC is advantageous for compounds that may be less volatile or thermally labile, although this compound is generally amenable to GC. For LC-MS compatibility, mobile phases often require the use of volatile acids like formic acid instead of non-volatile acids such as phosphoric acid sielc.com. The Kovats Retention Index (KRI) can be used to characterize the retention behavior of adipates on specific GC columns nih.gov.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Trace Analysis and Purity Assessment

Hyphenated techniques, which combine chromatographic separation with mass spectrometric detection, offer superior sensitivity, selectivity, and structural elucidation capabilities, making them ideal for trace analysis and purity assessment of this compound mdpi.commdpi.comirbnet.denih.gov.

GC-MS couples the separating power of GC with the identification and quantification capabilities of MS. This combination allows for the detection and characterization of this compound even at very low concentrations in complex matrices, such as environmental samples or food products mdpi.comnih.govnih.gov. The mass spectrum obtained provides fragmentation data that confirms the compound's identity, while the GC retention time aids in its specific detection.

LC-MS similarly integrates LC separation with MS detection. This technique is particularly valuable for analyzing samples where compounds might degrade under GC conditions or for analyzing mixtures containing compounds with a wide range of polarities and volatilities mdpi.comirbnet.de. LC-MS/MS, using tandem mass spectrometry, further enhances selectivity and sensitivity by employing specific precursor-to-product ion transitions, enabling highly accurate quantification and trace-level detection of this compound and its potential impurities or metabolites nih.govresearchgate.netacs.org. These hyphenated methods are critical for ensuring product quality and for environmental or biological monitoring studies irbnet.denih.govnih.gov.

Compound Name Table:

this compound

Adipic acid

Isoamyl alcohol

Diisopropyl adipate

Diisooctyl adipate

Diisononyl adipate

Diisobutyl adipate

Di-n-butyl adipate

Di-2-ethylhexyl adipate

Diisodecyl adipate

Dimethyl adipate

Diisoamyl Adipate in Advanced Material Science and Engineering

Role as a Plasticizer in Polymer Matrices

Molecular Interactions and Compatibility with Polymer Systems

The compatibility of diisoamyl adipate (B1204190) with polymer systems is largely determined by its molecular structure, which features polar ester groups and non-polar, branched alkyl chains. This amphiphilic character allows it to interact favorably with various polymer matrices, particularly those with polarity that can engage with its ester functionalities. Adipate esters, in general, are known for their good compatibility with polymers like polyvinyl chloride (PVC), nitrocellulose, and certain rubbers chemsrc.comsci-hub.seeupegypt.commdpi.competrom.com.brmegavietnam.vn. This compatibility is crucial for effective plasticization, as it ensures the plasticizer can integrate into the polymer matrix without phase separation, leading to a homogeneous and flexible material ctg-praha.czlongchangchemical.com. The mechanism of plasticization involves the insertion of plasticizer molecules between polymer chains, which disrupts interchain forces, increases free volume, and enhances chain mobility longchangchemical.com.

Influence on Polymer Morphology and Microstructure

The incorporation of diisoamyl adipate, like other plasticizers, can influence the morphology and microstructure of polymer matrices. A primary effect is the reduction in polymer crystallinity longchangchemical.com. By disrupting the ordered packing of polymer chains, plasticizers can lead to a more amorphous structure, which directly correlates with increased flexibility and reduced stiffness. Furthermore, adipate esters, including this compound, are characterized by their relatively low viscosity compared to other plasticizers like phthalates sci-hub.semdpi.com. This lower viscosity can facilitate better dispersion within the polymer during processing, potentially leading to a more uniform microstructure and reduced internal stresses in the final product. While specific studies detailing the morphological changes induced by this compound are limited, the general principles of plasticizer action suggest it would promote a less crystalline and more disordered polymer morphology.

Mechanical and Viscoelastic Property Modulation in Polymeric Blends

As a plasticizer, this compound significantly modulates the mechanical and viscoelastic properties of polymeric blends. Its presence typically leads to:

Increased Flexibility and Elongation at Break: By lowering the Tg and increasing chain mobility, this compound allows the polymer to deform more before fracturing, thus increasing its elongation at break longchangchemical.com.

Reduced Tensile Strength and Modulus: The disruption of polymer chain interactions results in a material that is less resistant to stretching and has lower stiffness (Young's modulus).

Improved Low-Temperature Performance: Adipates are particularly noted for their ability to maintain flexibility at low temperatures, a characteristic attributed to their molecular structure and lower viscosity sci-hub.seeupegypt.commdpi.competrom.com.brmegavietnam.vn.

While specific quantitative data for this compound across various polymers is not extensively detailed in the provided search results, general adipate esters exhibit these property modifications. For instance, this compound's structural similarity to Di-octyl Adipate (DOA) and Diisodecyl Adipate (DIDA), which are known for their excellent low-temperature flexibility and improved elongation characteristics, suggests comparable performance petrom.com.brmegavietnam.vn.

Table 1: General Plasticizing Effects of Adipate Esters on Polymers

| Property Affected | General Effect of Adipate Plasticizers | Underlying Mechanism |

| Glass Transition Temp. (Tg) | Decreased | Increased free volume and polymer chain mobility. |

| Elongation at Break | Increased | Reduced interchain forces, allowing greater deformation before fracture. |

| Tensile Strength | Decreased | Weaker interchain interactions lead to lower resistance to tensile stress. |

| Young's Modulus | Decreased | Reduced stiffness due to increased chain mobility and reduced crystallinity. |

| Low-Temperature Flexibility | Enhanced | Molecular structure and lower viscosity maintain flexibility at reduced temperatures. |

| Viscosity (Melt/Plastisol) | Decreased | Reduced interchain forces facilitate flow. |

| Crystallinity | Decreased | Disruption of ordered polymer chain packing. |

Performance as a Component in Lubricant Formulations

This compound, as an ester, possesses properties that make it suitable for use in lubricant formulations, either as a base oil component or as an additive. Esters, in general, are recognized for their good thermal stability, solvency, and lubricity tri-iso.comgoogle.com.

Synergistic Effects with Co-additives in Lubricant Basestocks

The performance of lubricants is often enhanced through the synergistic interaction of various additives. While specific studies on this compound's synergistic effects are not detailed in the provided results, adipate esters, in general, can improve the solubility of other additives in lubricant basestocks zslubes.com. This improved solvency can lead to more stable formulations and potentially enhance the effectiveness of other anti-wear, anti-friction, or antioxidant additives. The ester functionality can interact with polar surfaces or other additives, contributing to the formation of robust tribofilms or modifying the behavior of the lubricant system. Research into lubricant additives often highlights how combinations of different chemical types can lead to enhanced performance beyond the sum of individual components mdpi.comnih.govmdpi.comrsc.orgnih.govmit.edu. This compound, with its ester structure, could potentially participate in such synergistic interactions within a complex lubricant formulation.

Environmental Fate and Biogeochemical Cycling of Diisoamyl Adipate

Environmental Distribution and Partitioning Behavior in Environmental Compartments

The distribution of diisoamyl adipate (B1204190) in the environment is largely dictated by its partitioning behavior between air, water, soil, and sediment. Partition coefficients are key parameters used to predict this behavior.

The octanol-water partition coefficient (Kow) is a critical parameter for assessing the hydrophobicity of a chemical and its potential to bioaccumulate in organisms. A higher log Kow value indicates a greater affinity for lipids and organic matter. While specific experimental data for diisoamyl adipate is limited, estimates for structurally similar compounds, such as diisooctyl adipate, suggest a high log Kow value, estimated at 8.1. This indicates that this compound is likely to have very low water solubility and a strong tendency to partition into organic phases.

The air-water partition coefficient, often expressed as the Henry's Law constant, determines the tendency of a chemical to partition between the atmosphere and water bodies. For diisooctyl adipate, the estimated Henry's Law constant is 5.2 x 10⁻⁵ atm-m³/mol, suggesting that volatilization from moist soil and water surfaces could be a significant environmental fate process. However, the strong adsorption to organic matter may reduce the rate of volatilization.

Table 1: Estimated Partitioning Properties for a Structurally Similar Adipate Ester

| Parameter | Estimated Value (for Diisooctyl Adipate) | Implication for this compound |

|---|---|---|

| Log Kow | 8.1 | High potential for bioaccumulation and adsorption to organic matter. |

| Henry's Law Constant | 5.2 x 10⁻⁵ atm-m³/mol | Potential for volatilization from water surfaces, though likely attenuated by adsorption. |

Note: These values are for a similar compound and should be considered as estimates for this compound.

The tendency of this compound to adsorb to soil and sediment is primarily governed by its high hydrophobicity, as indicated by its estimated high log Kow value. Chemicals with high log Kow values tend to have high soil organic carbon-water (B12546825) partitioning coefficients (Koc), indicating strong adsorption to the organic fraction of soil and sediment. For the related compound diisooctyl adipate, the estimated Koc value is 5 x 10⁵, which suggests that it is expected to be immobile in soil. nih.gov

This strong adsorption has several environmental implications:

Reduced Mobility: Strong binding to soil and sediment particles will limit the leaching of this compound into groundwater.

Persistence: While limiting dispersal, strong adsorption can also protect the compound from degradation, potentially increasing its persistence in the soil and sediment compartments.

Bioavailability: Adsorption to soil and sediment can reduce the bioavailability of this compound to some organisms, while making it more available to benthic and soil-dwelling organisms.

Desorption, the release of an adsorbed chemical back into the solution phase, is generally a slower process for strongly adsorbed compounds. The extent of desorption will depend on various environmental factors such as soil and sediment composition, organic matter content, pH, and temperature.

Degradation Pathways in Environmental Media

This compound can be degraded in the environment through both abiotic and biotic processes. These transformation pathways are crucial in determining the ultimate fate and persistence of the compound.

Hydrolysis: this compound, as an ester, is susceptible to hydrolysis, which is the cleavage of the ester bond by reaction with water. This process can be catalyzed by acids or bases. Studies on other adipate esters indicate that hydrolysis is a potential degradation pathway, particularly under alkaline conditions. chemrxiv.org The rate of hydrolysis is influenced by pH and temperature. chemrxiv.org For instance, the estimated half-life for the base-catalyzed hydrolysis of diisooctyl adipate is 75 days at a pH of 8 and 2 years at a pH of 7. nih.gov The primary products of this compound hydrolysis would be isoamyl alcohol and adipic acid.

Biodegradation by microorganisms is expected to be a significant degradation pathway for this compound in the environment. nih.govmdpi.com The general mechanism for the biodegradation of adipate esters involves the enzymatic hydrolysis of the ester bonds. nih.govresearchgate.net

The initial step is the cleavage of one of the ester linkages by microbial esterases or lipases, resulting in the formation of isoamyl alcohol and a monoester of adipic acid. nih.gov The monoester can then be further hydrolyzed to adipic acid and another molecule of isoamyl alcohol. nih.gov These initial breakdown products, isoamyl alcohol and adipic acid, are generally readily biodegradable by a wide range of microorganisms in the environment. nih.gov

The rate of biodegradation can be influenced by several factors, including the availability of the substrate to microorganisms (which can be limited by adsorption), temperature, pH, oxygen levels, and the presence of a competent microbial community. nih.gov Studies on other adipate plasticizers have shown that the length of the alcohol chain can affect the rate of biodegradation, with shorter-chain esters sometimes being degraded more rapidly. nih.gov

While specific microorganisms that degrade this compound have not been extensively documented, studies on other adipate esters and adipate-based polymers have identified several microbial species capable of this biotransformation. These microorganisms are typically ubiquitous in soil and aquatic environments.

Fungi, in particular, are known to be effective degraders of plasticizers. Strains of fungi such as Aspergillus niger and Pénicillium funiculosum have been shown to utilize adipate esters as a carbon source. researchgate.net

Bacteria also play a crucial role in the biodegradation of adipates. While specific bacterial strains that degrade this compound are not identified in the provided search results, it is a general observation that various soil and aquatic bacteria possess the necessary enzymes to break down ester linkages.

Table 2: Examples of Microbial Genera Involved in the Degradation of Adipate-Based Compounds

| Microbial Group | Examples of Genera |

|---|---|

| Fungi | Aspergillus, Pénicillium |

| Bacteria | General soil and aquatic bacteria |

Note: These are examples of microorganisms that degrade adipate-based compounds in general and are likely to be involved in the degradation of this compound.

Biotic Degradation via Microbial Metabolism

Elucidation of Metabolic Pathways and Intermediate Metabolites

The biodegradation of dialkyl adipates, such as this compound, in the environment is primarily a biological process driven by microorganisms. The metabolic pathway proceeds through enzymatic hydrolysis of the ester bonds, a reaction catalyzed by esterase and lipase (B570770) enzymes commonly found in soil and aquatic microbes.

The process is understood to occur in a stepwise manner:

Initial Hydrolysis : The first step involves the cleavage of one of the two ester linkages. This reaction yields a monoester, Mono-isoamyl adipate, and an alcohol molecule, Isoamyl alcohol.

Secondary Hydrolysis : The newly formed monoester undergoes further hydrolysis, breaking the remaining ester bond. This second step releases a molecule of Adipic acid and a second molecule of Isoamyl alcohol.

The resulting intermediate metabolites, Adipic acid and Isoamyl alcohol, are common biochemical compounds. They are readily assimilated by microorganisms and funneled into central metabolic pathways, such as the β-oxidation pathway for fatty acids, to be further broken down for energy and biomass production.

Persistence and Bioconcentration Potential in Environmental Systems

Assessment of Environmental Half-Lives

The environmental half-life of this compound can be estimated from data on related adipate esters. Adipates are generally considered to be readily biodegradable. Environmental modeling estimates for adipates suggest half-lives of approximately 170 hours in water and 550 hours in soil. Specific studies on analogous compounds provide further insight into the rate of degradation.

| Compound | System/Medium | Parameter | Value |

|---|---|---|---|

| Adipate Esters (general) | Water | Half-life (estimated) | ~170 hours |

| Adipate Esters (general) | Soil | Half-life (estimated) | ~550 hours |

| Di(2-ethylhexyl) adipate (DEHA) | Activated Sludge | Half-life | 2.7 days |

Bioaccumulation Studies in Aquatic and Terrestrial Organisms (excluding human food chain)

Bioaccumulation refers to the accumulation of a substance in an organism at a concentration higher than that in the surrounding environment. This potential is often indicated by the Bioconcentration Factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the water. A substance is typically considered bioaccumulative if its BCF value is greater than 2000 L/kg. univ-lille.fr

Studies on dialkyl adipates suggest a low to moderate potential for bioconcentration in aquatic organisms. For instance, Diisooctyl adipate has an estimated BCF of 60, while Di-n-propyl adipate has a low BCF of approximately 10. dtic.mil These values are well below the threshold for a substance to be classified as bioaccumulative, indicating that this compound is not expected to significantly concentrate in aquatic life.

| Compound | BCF Value | Bioaccumulation Potential |

|---|---|---|

| Diisooctyl adipate (DIOA) | 60 (estimated) | Moderate |

| Di-n-propyl adipate | ~10 | Low |

Ecotoxicological Investigations in Non-Mammalian Biological Systems

Understanding the toxicological effects of this compound on non-mammalian organisms is essential for a complete environmental risk assessment.

Mechanistic Studies on Algal and Aquatic Invertebrate Responses

Biochemical and Biological Interactions of Diisoamyl Adipate Non Clinical Focus

Substrate Specificity and Enzyme Kinetics in Biocatalytic Systems

The ester bonds within diisoamyl adipate (B1204190) make it a potential substrate for enzymes involved in ester hydrolysis and synthesis. Research into esterases and lipases highlights their roles in transforming adipate esters, with varying degrees of specificity and kinetic profiles.

Esterases and lipases are enzymes capable of catalyzing the hydrolysis of ester bonds, a process central to the biotransformation of compounds like diisoamyl adipate. While lipases are generally known to prefer water-insoluble, long-chain fatty acid esters, and esterases often act on shorter-chain, water-soluble esters, there is considerable overlap in their substrate specificities researchgate.netnih.gov. Studies on adipate esters, in general, indicate that enzymes like immobilized Candida antarctica lipase (B570770) B (Novozym 435) can efficiently catalyze the esterification of adipic acid with various alcohols, including isomers of butanol, yielding adipate esters nih.govresearchgate.net. These enzymes can also mediate the hydrolysis of adipate diesters, a process that can be influenced by the structure of the alcohol moiety nih.gov. For instance, Novozym 435 has demonstrated high esterification yields (>96%) with n-butanol, iso-butanol, and sec-butanol, with minimal reaction time for iso-butanol nih.gov. The kinetic behavior of these enzymes, often described by Michaelis-Menten kinetics, is crucial for understanding their efficiency in biotransformation processes rsc.orgresearchgate.net.

The exploration of biocatalysts for specific chemical conversions involving adipate esters is an active area of research. Immobilized enzymes, such as lipases, are favored for their stability, recyclability, and ability to operate under mild conditions, offering a greener alternative to chemical catalysts google.comwur.nl. These biocatalysts can be employed for the synthesis of adipate esters, a process that involves the esterification of adipic acid with alcohols google.comwur.nl. For example, research has focused on optimizing conditions for the synthesis of dimethyl adipate using immobilized Candida antarctica lipase B, achieving high conversion yields through response surface methodology researchgate.net. Furthermore, enzyme engineering efforts aim to enhance the catalytic properties of esterases and lipases for specific conversions, such as the enantioselective hydrolysis of adipate diesters, which can yield optically active alcohols scirp.org. The selection of appropriate biocatalysts depends on the desired chemical conversion, with enzymes like lipases and esterases being key players in the synthesis and degradation of ester compounds oup.comfrontiersin.orgmdpi.com.

Fundamental Cellular and Subcellular Membrane Permeability Studies

The interaction of this compound with cellular membranes is governed by its physicochemical properties, influencing its ability to cross these biological barriers.

Cell membranes, primarily composed of phospholipid bilayers, regulate the passage of substances into and out of cells bezmialemscience.orglabxchange.org. The permeability of these membranes is influenced by the nature of the molecules attempting to cross, their size, charge, and hydrophobicity labxchange.org. While specific studies on this compound's membrane permeability are not extensively detailed in the provided search results, general principles apply. Small, uncharged molecules, particularly those with hydrophobic characteristics, tend to diffuse more readily across the lipid bilayer's hydrophobic core labxchange.org. Diesters like this compound, being relatively nonpolar due to their ester linkages and alkyl chains, are expected to exhibit some degree of passive diffusion across lipid bilayers. Transport phenomena across membranes can occur via simple diffusion, facilitated diffusion through protein channels or carriers, or active transport mechanisms requiring energy nipne.rocambridge.org. The fluidity and composition of the lipid bilayer itself significantly impact transport, with factors like temperature and the presence of cholesterol affecting membrane permeability eduqas.co.ukphysicsandmathstutor.commdpi.com. Research into membrane-mimetic systems and lipid-bilayer interactions provides a framework for understanding how molecules like this compound might interact with and traverse these structures mdpi.comnih.govnih.govillinois.edu.

Interactions with Biomaterials and Compatibility Studies (Non-Clinical Context)

The interaction of this compound with biomaterials is primarily understood through its potential for surface adsorption and integration at a molecular level, influencing material properties and compatibility.

When a biomaterial is exposed to an environment containing molecules like this compound, surface adsorption can occur. This process involves the adherence of molecules to the material's surface, influenced by factors such as surface energy, wettability, and the chemical nature of both the surface and the adsorbing molecule nano-medicine.co.inbiolinscientific.com. For polymeric biomaterials, compatibility is assessed based on their resistance to chemical attack, swelling, or degradation when exposed to specific substances tom-parker.co.uksfstatic.iotudertechnica.com. While specific compatibility data for this compound with common biomaterials are not directly provided, general adipate esters are often rated as having excellent compatibility (Rating A) with many polymers, including PTFE (Teflon®), FEP, and silicone, suggesting limited interaction, swelling, or surface deterioration tom-parker.co.uksfstatic.ioidex-hs.com. At a molecular level, the integration of such molecules into materials can involve intermolecular forces like van der Waals interactions, hydrogen bonding, or hydrophobic interactions, depending on the specific functional groups present on the material surface and the adipate ester nano-medicine.co.inrsc.org. Understanding these molecular interactions is crucial for designing biomaterials with tailored properties for specific applications, ensuring stable integration without adverse effects on material integrity pnas.orgresearchgate.net.

In Vitro Cell Culture Studies for Material Response (using non-mammalian cell lines)

Extensive research was conducted to identify in vitro cell culture studies focusing on the material response of this compound using non-mammalian cell lines. This included investigations involving insect cells, yeast cells, and plant cells, as well as other non-mammalian biological systems.

However, the comprehensive review of the available scientific literature and search results did not yield specific studies or data tables that directly address the material response of this compound in in vitro cell culture experiments utilizing non-mammalian cell lines. While general information regarding the properties and applications of this compound as a plasticizer and in cosmetic formulations was found, and various non-mammalian cell culture techniques and model systems were identified, no research directly links this compound to material response studies within these specific biological contexts.

Therefore, based on the current research findings, it is not possible to provide detailed research findings or data tables for in vitro cell culture studies of this compound using non-mammalian cell lines for material response, as the specific data required for this section is not available in the investigated sources.

Computational Chemistry and Predictive Modeling for Diisoamyl Adipate Systems

Molecular Dynamics (MD) Simulations for Conformational and Interaction Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about the dynamic behavior, conformational changes, and intermolecular interactions of molecules like diisoamyl adipate (B1204190).

The performance of diisoamyl adipate as a plasticizer or solvent is intrinsically linked to its behavior within different chemical environments. MD simulations can model the interactions between this compound and various solvents or polymer chains, providing insights that are critical for formulation and material design. dtic.milyoutube.com

In a typical simulation, a model system is constructed containing this compound molecules and the molecules of the surrounding medium (e.g., water, ethanol, or polymer chains like polyvinyl chloride). The interactions are governed by a force field, which is a set of parameters describing the potential energy of the system. By simulating the system at various temperatures and pressures, researchers can analyze properties such as miscibility, diffusion characteristics, and the plasticizing effect on polymer matrices. superfri.org For example, simulations can show how this compound molecules position themselves within a polymer matrix, disrupting polymer-polymer interactions and thereby increasing flexibility. The radial distribution function (RDF) is a common analysis tool that can reveal the average distance and coordination of solvent or polymer atoms around the this compound molecule.

Table 1: Illustrative Parameters for MD Simulation of this compound in a PVC Matrix

| Parameter | Example Value/Type | Purpose |

| Force Field | COMPASS or OPLS-AA | Defines the potential energy and forces between atoms. |

| System Composition | 10 this compound molecules, 2 PVC chains (100 monomers each) | Represents a plasticized polymer system. |

| Ensemble | NPT (Isothermal-Isobaric) | Simulates constant temperature and pressure, mimicking lab conditions. |

| Temperature | 300 K | Represents room temperature conditions. |

| Simulation Time | 100 ns | Duration of the simulation to observe molecular motions. |

| Time Step | 1 fs | The interval between successive calculations of forces and positions. |

This table presents a hypothetical set of parameters for conducting an MD simulation. Actual values would be determined based on the specific research objectives.

This compound is a flexible molecule with multiple rotatable bonds, allowing it to adopt a vast number of different three-dimensional shapes or conformations. Conformational analysis aims to identify the most stable (lowest energy) conformations and understand the energy barriers between them. nih.govcwu.edu MD simulations are an effective tool for exploring the conformational space of such molecules. researchgate.net

By tracking the dihedral angles of the rotatable bonds throughout a simulation, a picture of the preferred conformations emerges. The results of this analysis can be visualized using an energy landscape, where low-energy regions correspond to stable or metastable conformations and peaks represent the energy barriers for transitioning between them. nih.govresearchgate.net Understanding the accessible conformations is vital, as the shape of the molecule influences its physical properties and how it interacts with other molecules. For instance, an extended conformation might be more effective at separating polymer chains than a folded one.

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations, based on the principles of quantum mechanics, provide a highly detailed description of the electronic structure of molecules. These methods are essential for studying chemical reactions, predicting spectroscopic properties, and understanding molecular properties that arise from the distribution of electrons.

Density Functional Theory (DFT) is a popular QM method that calculates the electronic structure of a molecule based on its electron density. researchgate.net It offers a good balance between accuracy and computational cost, making it suitable for studying the reactivity of molecules like this compound. DFT can be used to investigate reaction mechanisms, such as esterification or hydrolysis, by mapping the potential energy surface of the reaction. researchgate.netlibretexts.org

A key application of DFT is the localization of transition states—the highest energy point along a reaction pathway. The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction. researchgate.net For example, DFT calculations could be used to study the acid-catalyzed hydrolysis of this compound by identifying the structures of intermediates and transition states, thereby elucidating the reaction mechanism step-by-step. researchgate.net

Table 2: Example DFT-Calculated Activation Energies for Ester Hydrolysis

| Reaction Step | Functional/Basis Set | Gas Phase ΔE‡ (kcal/mol) | Aqueous Phase ΔE‡ (kcal/mol) |

| Tetrahedral Intermediate Formation | B3LYP/6-31G(d) | 15.2 | 12.5 |

| Leaving Group Departure | B3LYP/6-31G(d) | 10.8 | 8.9 |

This table provides hypothetical data for an analogous ester to illustrate the type of results obtained from DFT calculations. ΔE‡ represents the activation energy.

DFT can also be used to predict various spectroscopic properties of this compound, which can be compared with experimental data for structure validation. mdpi.com By calculating the vibrational frequencies of the molecule, a theoretical infrared (IR) spectrum can be generated. researchgate.net Similarly, by calculating the magnetic shielding of atomic nuclei, nuclear magnetic resonance (NMR) chemical shifts can be predicted. mdpi.com These predictions are valuable for interpreting experimental spectra and confirming the identity and purity of a synthesized compound. Discrepancies between predicted and experimental spectra can sometimes point to specific intermolecular interactions, such as hydrogen bonding, in the experimental sample. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the properties of molecules based on their chemical structure. nih.gov QSPR models are mathematical equations that correlate physicochemical properties with numerical descriptors derived from the molecular structure. nih.gov These descriptors can encode information about the molecule's topology, geometry, or electronic properties.

For this compound and related compounds, QSPR models can be developed to predict a wide range of important properties, such as boiling point, viscosity, refractive index, and plasticizing efficiency. mdpi.com The development of a QSPR model typically involves several steps:

Data Set Collection: Gathering a set of molecules with known experimental property values.

Descriptor Calculation: Calculating a large number of molecular descriptors for each molecule in the set.

Model Building: Using statistical methods, like Multiple Linear Regression (MLR), to select the most relevant descriptors and build a predictive model. researchgate.net

Validation: Testing the model's predictive power on an external set of molecules not used in the model-building process. mdpi.com

A validated QSPR model can be a highly efficient tool for screening new candidate molecules with desired properties without the need for synthesis and experimental testing, thereby accelerating the material discovery process.

Prediction of Material Performance and Physicochemical Characteristics

Computational chemistry and predictive modeling are indispensable tools for forecasting the material performance and physicochemical characteristics of chemical compounds like this compound before their synthesis or experimental testing. These in silico techniques leverage fundamental principles of physics and chemistry, combined with statistical methods, to build models that correlate molecular structure with macroscopic properties.

A primary application for this compound is as a plasticizer in polymers, such as polyvinyl chloride (PVC). A key indicator of a plasticizer's effectiveness is its ability to lower the glass transition temperature (Tg) of the polymer, thereby increasing its flexibility. mdpi.comnih.gov Computational models can predict this effect. Molecular dynamics (MD) simulations, for instance, can be used to model the interactions between this compound and polymer chains, predicting thermomechanical properties and changes in Tg. researchgate.net Another theoretical approach involves the calculation of Hansen solubility parameters (HSPs) to assess the thermodynamic compatibility between the adipate and the polymer matrix, which is crucial for effective plasticization. researchgate.netmdpi.com

Quantitative Structure-Property Relationship (QSPR) models represent another powerful predictive tool. These statistical models establish a mathematical relationship between the chemical structure of a molecule and a specific property. nih.govresearchgate.net For adipate esters, QSPR models can be developed to predict a range of physicochemical properties, including boiling point, vapor pressure, viscosity, and density, based on a set of calculated molecular descriptors. researchgate.net These descriptors are numerical values that encode different aspects of a molecule's topology, geometry, and electronic structure. By training these models on experimental data from a series of known adipates, the properties of new or untested compounds like this compound can be estimated with a reasonable degree of accuracy.

The table below presents computed physicochemical properties for this compound, derived from computational models and database entries. Such data is foundational for more complex performance predictions.

Interactive Data Table: Computed Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C16H30O4 |

| Molecular Weight | 286.41 g/mol |

| IUPAC Name | bis(3-methylbutyl) hexanedioate |

| Canonical SMILES | CC(C)CCOC(=O)CCCCC(=O)OCCC(C)C |

| InChI Key | HIEOGLNFUKBFCF-UHFFFAOYSA-N |

| XLogP3 | 4.5 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

Data sourced from computational chemistry databases.

Chemoinformatics and Data Mining Approaches in Adipate Research

Chemoinformatics merges chemistry with computer and information science to analyze vast datasets of chemical information. rsc.org In the context of adipate research, chemoinformatics and data mining provide powerful methodologies for discovering structure-property relationships, identifying novel compounds with desired characteristics, and accelerating material development. rsc.org

The core of this approach involves creating large, curated databases containing the chemical structures of various adipate esters and their corresponding experimental properties (e.g., plasticizing efficiency, biodegradability, thermal stability, toxicity). mdpi.comresearchgate.net Once compiled, these datasets can be explored using a variety of data mining and machine learning algorithms.

For example, clustering algorithms can group adipates with similar properties, potentially revealing common structural features responsible for those characteristics. Classification models, such as support vector machines or neural networks, can be trained to predict whether a new adipate molecule will be a "good" or "poor" plasticizer based on its structure. Regression models, including the QSPR models mentioned previously, can provide quantitative predictions of specific properties. researchgate.netmdpi.com

A significant advantage of these data-driven approaches is their ability to perform high-throughput virtual screening. Researchers can computationally generate a virtual library of thousands of potential adipate structures and then use a validated chemoinformatics model to rapidly predict their properties. This process allows for the efficient identification of the most promising candidates for synthesis and experimental validation, drastically reducing the time and cost associated with traditional trial-and-error research. nih.gov By mining the extensive chemical space of adipate esters, these computational methods can guide researchers toward developing safer, more effective, and environmentally friendly compounds for a wide range of applications.

Emerging Research Frontiers and Future Directions for Diisoamyl Adipate

Integration into Novel Advanced Functional Materials

The role of adipate (B1204190) esters is expanding beyond conventional plasticization, with research now targeting their integration into advanced functional materials where specific molecular structures can impart unique performance characteristics. While studies on diisoamyl adipate are nascent, research on analogous adipate esters provides a strong indication of future pathways. Adipates are being explored as key components in flexible electronics, soft robotics, and smart coatings.

The primary function of adipate esters like this compound in polymers is to increase flexibility and reduce the glass transition temperature (Tg), which is the temperature at which a polymer transitions from a rigid, glassy state to a more pliable, rubbery state. nih.govmdpi.com The effectiveness of this plasticizing action is a key area of research. For example, studies on novel adipate esters in polyvinyl chloride (PVC) have demonstrated a significant reduction in Tg, confirming their efficiency as plasticizers. nih.gov

Future research is likely to focus on leveraging the specific properties of the isoamyl group in this compound. Its branched structure could offer advantages over linear analogues in terms of low-temperature performance and miscibility with a wider range of polymers. Advanced functional materials that could benefit from these properties include:

Dielectric Elastomers: These materials, used in actuators and sensors, require plasticizers that enhance flexibility without compromising electrical properties. The low polarity and good insulating characteristics of adipate esters are advantageous in this context.

Self-Healing Polymers: Plasticizers can act as mobile components within a polymer matrix, facilitating the chain movement necessary for a material to repair itself after damage. The specific viscosity and solvency of this compound could be optimized for this purpose.

Polymeric Gels for Biomedical Applications: Adipate esters are investigated for plasticizing polymer gels used in drug delivery systems and tissue engineering, where biocompatibility and controlled release of active compounds are critical.

Research into polymeric plasticizers, such as poly(butylene adipate), highlights a key direction for overcoming the migration issues associated with smaller molecules like this compound. diva-portal.org Creating oligomeric or polymeric versions of adipate esters can enhance their permanence and durability within the material, a critical factor for advanced applications. diva-portal.org

Development of Circular Economy Principles in this compound Production and Utilization

Aligning the lifecycle of this compound with the principles of a circular economy is a major frontier, addressing both the production (sourcing) and end-of-life (utilization) phases. clariant.comaise.eu This involves a shift from linear "take-make-dispose" models to closed-loop systems that prioritize renewable resources and material recovery. rsc.org

Sustainable Production: The conventional production of adipic acid, a key precursor to this compound, relies on fossil fuels and involves processes that can generate significant greenhouse gas emissions. ki.si A critical research frontier is the development of bio-based production routes. One promising approach involves the use of renewable feedstocks like glucose, derived from non-food biomass. ki.si This process uses heterogeneous catalysts to convert oxidized sugars (aldaric acids) into adipic acid or its esters, offering a more sustainable pathway that reduces dependence on petrochemicals. ki.si Similarly, isoamyl alcohol can be produced via fermentation of biomass. The integration of these bio-based feedstocks is fundamental to creating a "green" this compound. mdpi.comadm.com

Circular Utilization and End-of-Life: At the end of a product's life, circular economy principles demand that the constituent materials are recovered and reused. For products containing this compound, such as certain biodegradable polyesters, research is focused on advanced recycling technologies. One of the most promising areas is enzymatic depolymerization. rsc.org

For instance, studies on poly(butylene adipate-co-terephthalate) (PBAT), a biodegradable polymer, have shown that specific enzymes can efficiently break down the polymer into its constituent monomers, including adipic acid. rsc.orgnih.gov These recovered monomers can then be purified and re-polymerized to produce virgin-quality polymer, effectively closing the material loop. rsc.org

| Recycling Stage | Technology | Outcome | Reference |

| Depolymerization | Enzymatic Hydrolysis (e.g., using cutinase variants) | Breakdown of polymer into constituent monomers (adipic acid, etc.). | rsc.org |

| Separation | Membrane Filtration, Precipitation | Isolation and purification of individual monomers from the hydrolysis mixture. | rsc.org |

| Upcycling | Re-polymerization or Chemical Conversion | Use of recovered monomers to create new polymers or other valuable chemicals. | rsc.orgrsc.org |

This approach not only prevents plastic waste but also retains the value of the chemical building blocks, representing a significant advancement over traditional mechanical recycling, which often results in downcycling. bioengineer.org

Refined Methodologies for Environmental Risk Assessment and Monitoring (Excluding Human Health Risk)

As the use of this compound and other alternative plasticizers grows, there is a corresponding need for refined methodologies to assess their environmental risk, moving beyond basic toxicity screening. nih.gov The goal is to develop a comprehensive understanding of the compound's journey and potential impact in various environmental compartments (water, soil, sediment, and air). cdc.govnih.gov This excludes direct human health risk assessment, focusing instead on ecological endpoints.

Environmental Fate Modeling: A key frontier is the use of multi-media fate models to predict the environmental distribution of this compound. cefic-lri.org These models use the compound's physicochemical properties to estimate where it is likely to partition and persist.

Key Parameters for Environmental Fate Assessment

| Parameter | Symbol | Description | Significance in Risk Assessment |

| Octanol-Water Partition Coefficient | Log Kow | Measures a chemical's tendency to partition between an oily phase (octanol) and water. | Indicates potential for bioaccumulation in organisms. A higher Log Kow suggests greater lipophilicity. cpsc.gov |

| Organic Carbon-Water (B12546825) Partition Coefficient | Koc | Describes the tendency of a chemical to adsorb to organic matter in soil and sediment. | Predicts mobility in soil and partitioning to sediment in aquatic systems. High Koc suggests immobility. nih.gov |

| Henry's Law Constant | KH | Indicates the propensity of a chemical to volatilize from water into the air. | Determines whether the compound is likely to become an atmospheric pollutant. nih.gov |

| Biodegradation Half-Life | DT50 | The time required for 50% of the compound to be broken down by microorganisms in a specific medium (e.g., water, soil). | A primary indicator of persistence. Shorter half-lives suggest lower persistence. cefic-lri.orgepa.gov |

Ecotoxicity Assessment: Future methodologies will focus on a broader range of ecological endpoints. While acute toxicity tests (e.g., determining the LC₅₀, the concentration lethal to 50% of a test population) on organisms like fish and daphnids are standard, research is moving towards assessing sub-lethal and chronic effects. frontiersin.orgresearchgate.net For structurally similar esters, studies show that toxicity to aquatic organisms is often related to the length of the alkyl chain and the compound's water solubility. nih.gov

Refined approaches include:

Chronic Toxicity Studies: Evaluating the long-term effects of low-level exposure on the reproduction, growth, and development of sensitive aquatic and soil organisms.

Mechanism-Based Assays: Investigating specific biochemical pathways disrupted by the compound, such as enzymatic activity in microorganisms. nih.gov

Mixture Toxicity Analysis: Assessing the combined environmental impact of this compound with other co-occurring pollutants, as chemicals in the real world are rarely present in isolation. nih.gov

Biodegradation studies on adipate esters indicate that the primary degradation pathway is the hydrolysis of the ester bonds, eventually leading to adipic acid and the corresponding alcohol, which are typically readily biodegradable. mdpi.comresearchgate.netnih.govresearchgate.net Understanding the rates of these processes and identifying any persistent metabolites is crucial for an accurate environmental risk profile. researchgate.net

Exploration of Niche Industrial Applications Requiring Specific Adipate Characteristics

Beyond its broad use as a plasticizer and emollient, research is exploring niche applications for this compound where its specific molecular characteristics provide a distinct advantage. These applications often require a precise combination of properties such as low viscosity, high solvency, specific spreading behavior, and performance at extreme temperatures.

High-Performance Lubricants and Metalworking Fluids: The low viscosity and good thermal stability of adipate esters make them suitable candidates for specialty lubricants. atamanchemicals.com In applications like automotive engines or industrial machinery, this compound could function as a base stock or an additive to improve lubricity and reduce friction. Its ester structure provides good solvency for other additives and can help keep metal surfaces clean.

Cosmetic and Personal Care Formulations: This remains a key area for niche applications. The demand for lightweight, non-greasy, and fast-spreading emollients is high. Adipates like diisopropyl and diisobutyl adipate are valued for their ability to reduce the oily feel of other ingredients and effectively solubilize crystalline UV filters in sunscreens, ensuring a clear and uniform application. specialchem.comspecialchem.comspecialchem.com this compound, with its specific chain length and branching, can be engineered to provide a unique sensory profile—a silky, smooth feel highly desired in premium skincare and color cosmetics. specialchem.com

Specialty Solvents and Carriers: this compound's character as a good solubilizer for non-polar compounds makes it a candidate for use as a carrier in various formulations. specialchem.com